Methylene bis(chlorosulfate)

Descripción general

Descripción

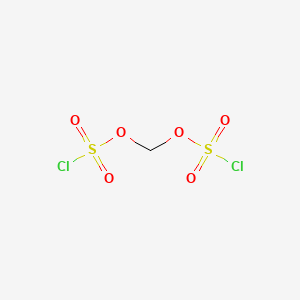

Methylene bis(chlorosulfate) is a chemical compound with the molecular formula CH2Cl2O6S2. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylene bis(chlorosulfate) can be synthesized through several methods. One common method involves the reaction of dichloromethane with sulfur trioxide in the presence of a catalyst such as boron tribromide. The reaction is typically carried out at a controlled temperature of 20-30°C for about 4 hours. After the reaction, the mixture is neutralized with an aqueous sodium bicarbonate solution, and the product is extracted and dried over anhydrous sodium sulfate .

Industrial Production Methods

In industrial settings, methylene bis(chlorosulfate) is produced by reacting methylene chloride with sulfur trioxide. The reaction mixture is then stabilized and distilled to recover the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Methylene bis(chlorosulfate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: Methylene bis(chlorosulfate) can participate in substitution reactions, where the chlorosulfate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with methylene bis(chlorosulfate) include sulfur trioxide, dichloromethane, and boron tribromide. The reactions are typically carried out at controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving methylene bis(chlorosulfate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .

Aplicaciones Científicas De Investigación

Methylene bis(chlorosulfate) has several applications in scientific research:

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of methylene bis(chlorosulfate) involves its reactivity with nucleophiles. The chlorosulfate groups can be attacked by nucleophiles, leading to the formation of new bonds and the release of chloride ions. This reactivity makes it a useful reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Chloromethyl chlorosulfate: This compound is similar to methylene bis(chlorosulfate) but contains only one chlorosulfate group attached to a chloromethyl group.

Methyl chlorosulfate: Another related compound, which has a single chlorosulfate group attached to a methyl group.

Uniqueness

Methylene bis(chlorosulfate) is unique due to the presence of two chlorosulfate groups, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its similar counterparts .

Actividad Biológica

Methylene bis(chlorosulfate) is a chemical compound known for its significant reactivity and utility in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Methylene bis(chlorosulfate) (CAS Number: 92975-18-3) consists of two chlorosulfate groups attached to a methylene bridge. Its primary mechanism of action involves its reactivity with nucleophiles, where the chlorosulfate groups can be attacked, leading to the formation of new bonds and the release of chloride ions. This property enhances its utility as a reagent in various chemical reactions, particularly in the synthesis of sulfated compounds.

Cytotoxicity and Genotoxicity

Research indicates that methylene bis(chlorosulfate) exhibits cytotoxic effects on various cell lines. A study focused on its genotoxic potential revealed that exposure leads to DNA damage, as evidenced by increased micronuclei formation in treated cells. This suggests a potential risk for mutagenicity, although specific data on human exposure remains limited .

Case Studies

- Occupational Exposure : In a study involving workers exposed to methylene bis(chlorosulfate), biological monitoring was conducted through urine analysis to assess exposure levels. Results indicated elevated levels of metabolites associated with the compound, suggesting potential renal toxicity and the need for monitoring occupational safety standards .

- Animal Studies : Animal studies have shown that chronic exposure to related compounds can lead to significant health effects, including bladder cancer and renal dysfunction. While direct studies on methylene bis(chlorosulfate) are scarce, its structural similarities to other hazardous compounds warrant caution regarding its biological implications .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Methylene bis(chlorosulfate) | Two chlorosulfate groups | High reactivity; potential genotoxicity |

| Methyl chlorosulfate | One chlorosulfate group | Lower reactivity; used in organic synthesis |

| Chloromethyl chlorosulfate | One chlorosulfate group | Similar applications; less toxic |

Toxicological Studies

Toxicological assessments have highlighted several key findings regarding methylene bis(chlorosulfate):

- Acute Toxicity : Studies indicate that high doses can lead to acute toxicity in laboratory animals, affecting various organ systems, particularly the gastrointestinal tract .

- Chronic Effects : Long-term exposure has been associated with significant health risks, including carcinogenic potential as observed in related compounds .

Regulatory Perspectives

Given its potential health risks, regulatory agencies are increasingly focusing on monitoring and controlling exposure to methylene bis(chlorosulfate). The National Toxicology Program has underscored the need for further research into its long-term effects and safe handling practices in industrial settings .

Propiedades

IUPAC Name |

bis(chlorosulfonyloxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRDHZBJMKCESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431608 | |

| Record name | METHYLENE BIS(CHLOROSULFATE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92975-18-3 | |

| Record name | METHYLENE BIS(CHLOROSULFATE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.